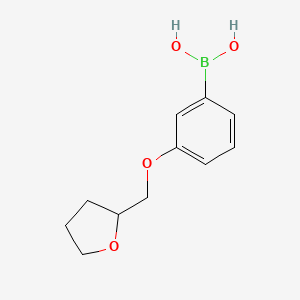
3-(Oxolan-2-ylmethoxy)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxolan-2-ylmethoxy)phenylboronic acid is an organic compound with the molecular formula C11H15BO4 It is a derivative of phenylboronic acid, where the phenyl group is substituted with an oxolan-2-ylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-2-ylmethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with oxolan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxolan-2-ylmethoxy)phenylboronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The oxolan-2-ylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or ethanol), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of substituted phenylboronic acid derivatives.
Aplicaciones Científicas De Investigación
3-(Oxolan-2-ylmethoxy)phenylboronic acid has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling.
Medicinal Chemistry:
Materials Science: Utilized in the design of boron-containing polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Oxolan-2-ylmethoxy)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of enzyme inhibitors and sensors. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: The parent compound, which lacks the oxolan-2-ylmethoxy group.
3-Formylphenylboronic Acid: A derivative with a formyl group instead of the oxolan-2-ylmethoxy group.
4-Formylphenylboronic Acid: Another derivative with a formyl group at the para position.
Uniqueness
3-(Oxolan-2-ylmethoxy)phenylboronic acid is unique due to the presence of the oxolan-2-ylmethoxy group, which can impart different chemical and physical properties compared to other phenylboronic acid derivatives
Propiedades
Fórmula molecular |
C11H15BO4 |
|---|---|
Peso molecular |
222.05 g/mol |
Nombre IUPAC |
[3-(oxolan-2-ylmethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BO4/c13-12(14)9-3-1-4-10(7-9)16-8-11-5-2-6-15-11/h1,3-4,7,11,13-14H,2,5-6,8H2 |
Clave InChI |
XHBQGDCQKFEOMC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)OCC2CCCO2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





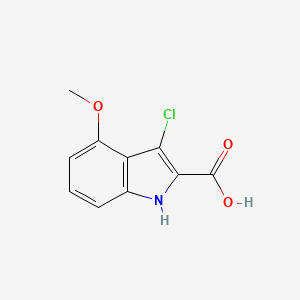
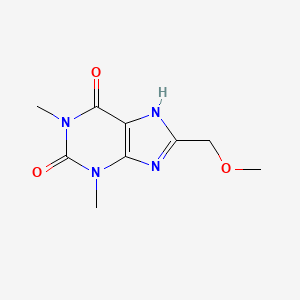


![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)

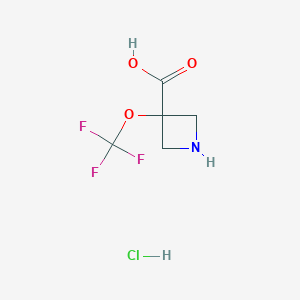
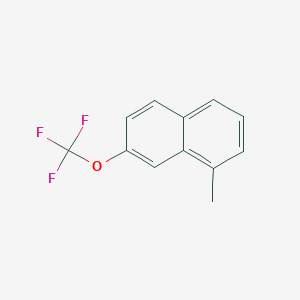

![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)

